molecular formula C₂₇H₃₇D₆NaO₆S B1152623 Secalciferol 3-Sulfate-d6 Sodium Salt

Secalciferol 3-Sulfate-d6 Sodium Salt

Cat. No.: B1152623
M. Wt: 524.72
Attention: For research use only. Not for human or veterinary use.
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Description

Secalciferol 3-Sulfate-d6 Sodium Salt is a deuterium-labeled derivative of secalciferol (24R,25-dihydroxyvitamin D3), a metabolite of vitamin D3 critical in bone metabolism and fracture healing . This compound features six deuterium atoms (d6) at specific positions, enhancing its utility as an internal standard in mass spectrometry-based metabolic studies. Its molecular formula is C33H46D6O9, with a molecular weight of 670.85 g/mol . As a sulfated metabolite, it is structurally modified at the 3-position of the secalciferol backbone, improving water solubility and facilitating excretion pathways. It is primarily used in analytical research to quantify endogenous vitamin D metabolites in biological samples .

Properties

Molecular Formula

C₂₇H₃₇D₆NaO₆S

Molecular Weight

524.72

Synonyms

(3β,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-trio-d6l 3-(hydrogen sulfate) Sodium Salt

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

Secalciferol 3-Sulfate-d6 Sodium Salt differs from related compounds in functional groups, isotopic labeling, and metabolic stability. Key structural comparisons include:

Compound Functional Group Isotope Labeling Molecular Formula Molecular Weight Key Applications Source (Product ID)
This compound Sulfate (3-position) D6 C33H46D6O9 670.85 Mass spectrometry internal standard sc-473270 , TRC-S211517
Secalciferol 3-Sulfate Sodium Salt Sulfate (3-position) None C33H40O9 664.79 Metabolic pathway studies TRC-S211515
Secalciferol 24-Glucuronide-d6 Glucuronide (24-position) D6 C33H46D6O9 670.85 Biliary excretion studies TRC-S211512
Secalciferol (Parent Compound) Hydroxyl groups None C27H44O3 416.64 Bone metabolism research TRC-S211500
  • Functional Group : Sulfation at the 3-position enhances polarity compared to glucuronidation (e.g., 24-Glucuronide-d6) or the parent compound’s hydroxyl groups. This impacts solubility and receptor binding .
  • Isotopic Labeling : The D6 label in the 3-sulfate and 24-glucuronide derivatives ensures accurate quantification in LC-MS/MS workflows, reducing background interference .

Pharmacological and Metabolic Profiles

  • Bioactivity : Unlike the parent secalciferol, which binds vitamin D receptors (VDR) to regulate calcium homeostasis and osteocalcin synthesis, sulfated derivatives exhibit reduced receptor affinity. This suggests a role in detoxification or termination of vitamin D signaling .
  • Metabolic Stability : Sulfated metabolites are more resistant to enzymatic degradation than glucuronidated counterparts, extending their detectability in biological matrices .

Data Tables

Table 1: Key Properties of Secalciferol Derivatives

Property This compound Secalciferol 3-Sulfate Sodium Salt Secalciferol 24-Glucuronide-d6
CAS Number 272776-85-9 (unlabeled free acid) Not available 203737-01-3 (unlabeled)
Molecular Weight 670.85 664.79 670.85
Isotopic Purity ≥98% (D6) N/A ≥98% (D6)
Price (0.5 mg) $595 Not listed Not listed

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